Direct Utility in ALK5 Inhibitor Synthesis: Patented Pharmacophore Component
This specific compound is a core structural element within the general formula of a patented series of ALK5 inhibitors [1]. While the patent does not disclose isolated biological data for the compound itself, it identifies the 5-chloro-pyrido-oxazine core as an essential feature for activity against the ALK5 receptor. In contrast, the unsubstituted pyrido-oxazine core (CAS 102226-40-4) lacks this specific substitution pattern and is not claimed as a direct precursor for this class of ALK5 inhibitors [REFS-1, REFS-2]. This establishes a clear differentiation based on structural specificity for a targeted therapeutic application.
| Evidence Dimension | Structural Specificity for Biological Target |
|---|---|
| Target Compound Data | 5-chloro substituted pyrido[4,3-b][1,4]oxazin-3(4H)-one core |
| Comparator Or Baseline | Unsubstituted 2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one core (CAS 102226-40-4) |
| Quantified Difference | Not applicable (qualitative structural difference) |
| Conditions | Patent claim analysis |
Why This Matters
For research groups focused on TGF-β/ALK5 pathway inhibition, procuring this specific building block is a prerequisite for synthesizing and evaluating the claimed series of compounds.
- [1] Chiesi Farmaceutici S.p.A. (2024). Patent No. EP4182322. PYRIDO OXAZINE DERIVATIVES AS ALK5 INHIBITORS. European Patent Office. View Source
- [2] 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one. CAS Number: 102226-40-4. AABlocks. View Source
